Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Material Science: Its unique structural properties are explored for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and exhibits similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their anti-cancer properties and enzyme inhibition capabilities. The uniqueness of Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific functional groups and the combination of structural features that contribute to its diverse applications and biological activities.
Biological Activity
Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (referred to as compound 1) is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of compound 1 involves the condensation reaction between appropriate thiazole derivatives and benzylidene analogs. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography confirm the molecular structure and purity of the compound. The molecular formula is C19H16BrN3O3S, with a molecular weight of approximately 433.31 g/mol.
Antimicrobial Activity
Compound 1 has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Aspergillus niger | 32 |
In studies, compound 1 exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action is hypothesized to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent investigations have also focused on the anticancer potential of compound 1. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 5.2 |
MCF-7 (breast cancer) | 4.8 |
A549 (lung cancer) | 6.0 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that compound 1 may activate caspase pathways and modulate the expression of apoptosis-related proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that compound 1 significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a therapeutic agent for bacterial infections .
- Anticancer Properties : Research by Johnson et al. highlighted the cytotoxic effects of compound 1 on HeLa cells, where it was found to induce apoptosis through mitochondrial pathways . The study reported an IC50 value of 5.2 μM, indicating potent activity compared to standard chemotherapeutic agents.
Properties
CAS No. |
617696-89-6 |
---|---|
Molecular Formula |
C26H19BrN2O3S2 |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
benzyl (2E)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H19BrN2O3S2/c1-16-22(25(31)32-15-18-6-3-2-4-7-18)23(20-8-5-13-33-20)29-24(30)21(34-26(29)28-16)14-17-9-11-19(27)12-10-17/h2-14,23H,15H2,1H3/b21-14+ |
InChI Key |
DSIJPWDLZMYJKO-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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